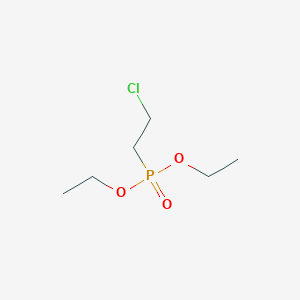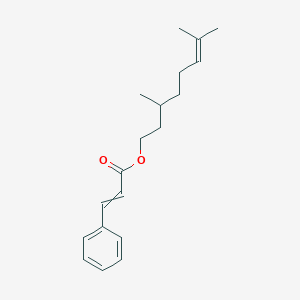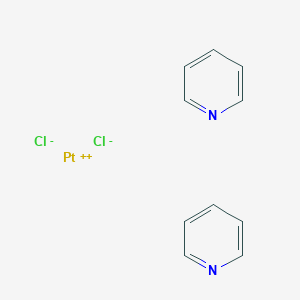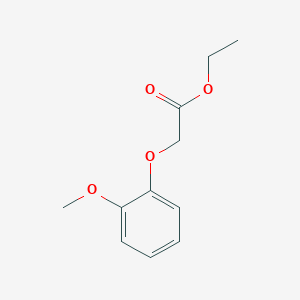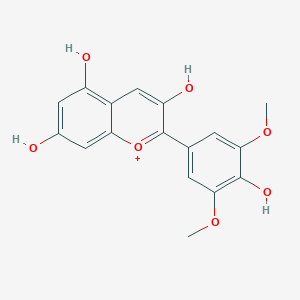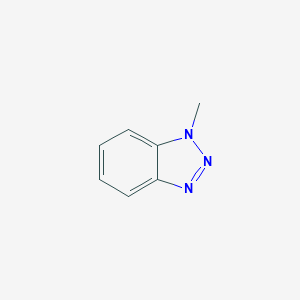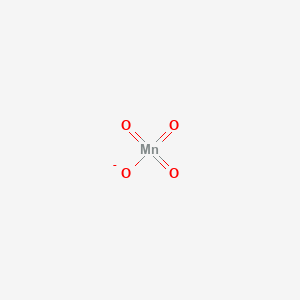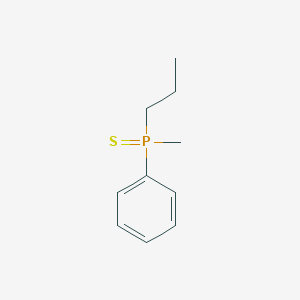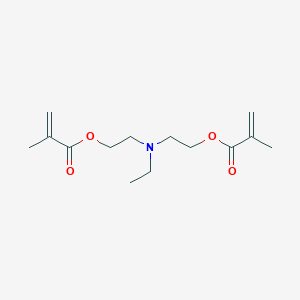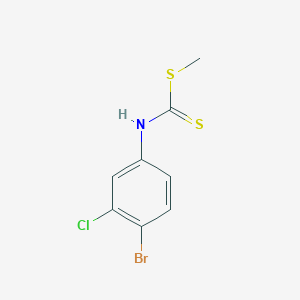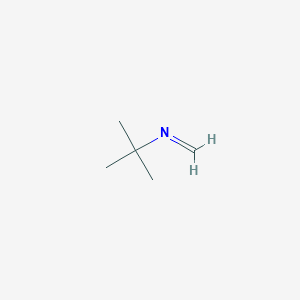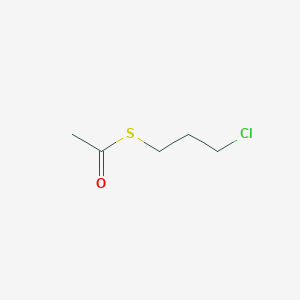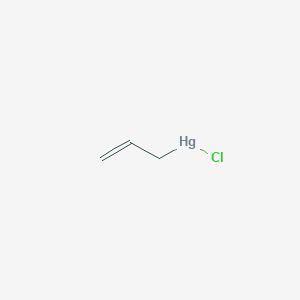
Mercury, chloro-2-propenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, chloro-2-propenyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound, also known as MCP, has been studied extensively in the fields of biochemistry and physiology. MCP is a potent inhibitor of enzymes that are involved in the synthesis of proteins, lipids, and nucleic acids.
作用机制
Mercury, chloro-2-propenyl- inhibits the activity of enzymes by forming covalent bonds with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in the synthesis of proteins, lipids, and nucleic acids. Mercury, chloro-2-propenyl- is a potent inhibitor of enzymes involved in the synthesis of DNA and RNA, making it a useful tool for studying the role of these molecules in biological processes.
生化和生理效应
Mercury, chloro-2-propenyl- has been shown to have a variety of biochemical and physiological effects. Inhibition of protein synthesis can lead to cell death and has been studied in the context of cancer research. Mercury, chloro-2-propenyl- has also been shown to inhibit the synthesis of lipids, which can lead to a decrease in membrane integrity and function. Inhibition of nucleic acid synthesis can lead to a decrease in DNA replication and RNA transcription, which can have a variety of downstream effects on cellular processes.
实验室实验的优点和局限性
Mercury, chloro-2-propenyl- has several advantages for use in lab experiments. It is a potent inhibitor of enzymes involved in the synthesis of proteins, lipids, and nucleic acids, making it a useful tool for studying the role of these molecules in biological processes. However, Mercury, chloro-2-propenyl- is highly reactive and can easily polymerize, making it difficult to handle. It is also toxic and should be handled with care.
未来方向
For research related to Mercury, chloro-2-propenyl- include the development of more stable analogs and the use of Mercury, chloro-2-propenyl- in drug discovery efforts.
合成方法
Mercury, chloro-2-propenyl- can be synthesized by reacting acetylene with mercury (II) chloride in the presence of an acid catalyst. The reaction produces Mercury, chloro-2-propenyl- as a colorless liquid that is highly reactive and can easily polymerize. The synthesis of Mercury, chloro-2-propenyl- requires careful handling and should only be performed by trained professionals.
科学研究应用
Mercury, chloro-2-propenyl- has been widely used in scientific research due to its ability to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. This inhibition can lead to a variety of biochemical and physiological effects, which have been studied extensively in vitro and in vivo. Mercury, chloro-2-propenyl- has been used in research related to cancer, neurodegenerative diseases, and infectious diseases.
属性
CAS 编号 |
14155-77-2 |
|---|---|
产品名称 |
Mercury, chloro-2-propenyl- |
分子式 |
C3H5ClHg |
分子量 |
277.12 g/mol |
IUPAC 名称 |
chloro(prop-2-enyl)mercury |
InChI |
InChI=1S/C3H5.ClH.Hg/c1-3-2;;/h3H,1-2H2;1H;/q;;+1/p-1 |
InChI 键 |
DAIUKGULVWUPOX-UHFFFAOYSA-M |
SMILES |
C=CC[Hg]Cl |
规范 SMILES |
C=CC[Hg]Cl |
其他 CAS 编号 |
14155-77-2 |
同义词 |
Mercury, chloro-2-propenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



